molecular formula C11H15N B12563596 N-(But-2-en-1-yl)-3-methylaniline CAS No. 143258-12-2

N-(But-2-en-1-yl)-3-methylaniline

Cat. No.: B12563596
CAS No.: 143258-12-2
M. Wt: 161.24 g/mol
InChI Key: XXZKREPBQMXPCD-UHFFFAOYSA-N
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Description

N-(But-2-en-1-yl)-3-methylaniline is an organic compound that belongs to the class of anilines It features a but-2-en-1-yl group attached to the nitrogen atom of 3-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(But-2-en-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with crotyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-methylaniline attacks the electrophilic carbon of crotyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(But-2-en-1-yl)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(But-2-en-1-yl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-2-en-1-yl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

  • N-(But-2-en-1-yl)-2-methylaniline
  • N-(But-2-en-1-yl)-4-methylaniline
  • N-(But-2-en-1-yl)-3-ethylaniline

Comparison: N-(But-2-en-1-yl)-3-methylaniline is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .

Properties

CAS No.

143258-12-2

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-but-2-enyl-3-methylaniline

InChI

InChI=1S/C11H15N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h3-7,9,12H,8H2,1-2H3

InChI Key

XXZKREPBQMXPCD-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC=CC(=C1)C

Origin of Product

United States

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